molecular formula C8H15NO B1391177 4-Isopropyl-4-methylpyrrolidin-2-one CAS No. 1217862-71-9

4-Isopropyl-4-methylpyrrolidin-2-one

Cat. No.: B1391177
CAS No.: 1217862-71-9
M. Wt: 141.21 g/mol
InChI Key: GFEZYKGTSSAURX-UHFFFAOYSA-N
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Description

4-Isopropyl-4-methylpyrrolidin-2-one is a cyclic amide (pyrrolidinone) derivative with a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol. It is characterized by a five-membered lactam ring substituted at the 4-position with both isopropyl and methyl groups. The compound has a CAS registry number [1217862-71-9] and is cataloged under MDL number MFCD15146420 . It is commonly used in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name

4-methyl-4-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)8(3)4-7(10)9-5-8/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZYKGTSSAURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Isopropyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Isopropyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, docking analyses have suggested that pyrrolidinone derivatives can bind to protein pockets, influencing their biological activity . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 4-Isopropyl-4-methylpyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Purity MDL Number
This compound 4-isopropyl, 4-methyl [1217862-71-9] C₉H₁₇NO 155.24 95% MFCD15146420
4-Isobutylpyrrolidin-2-one 4-isobutyl [61312-87-6] C₉H₁₇NO 155.24 95% MFCD09864501
4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one 4-(2-oxopropyl), 1-(1-phenylethyl) Not specified C₁₆H₂₁NO₂ 259.34 Discontinued Not available

Notes:

  • 4-Isobutylpyrrolidin-2-one shares the same molecular formula and weight as the target compound but differs in substituent structure (isobutyl vs. isopropyl-methyl). This difference introduces steric and electronic variations that may influence reactivity and solubility .
  • 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one has a significantly larger molecular weight due to the aromatic phenylethyl group and additional oxopropyl substituent.

Physicochemical and Reactivity Insights

  • Electronic Effects : The electron-donating isobutyl group in 4-Isobutylpyrrolidin-2-one may slightly increase the electron density of the lactam ring compared to the branched isopropyl-methyl substituent.

Biological Activity

4-Isopropyl-4-methylpyrrolidin-2-one (also known as IPMP) is a nitrogen-containing heterocyclic compound belonging to the pyrrolidinone class. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered lactam ring, which contributes to its unique reactivity and biological interactions. The IUPAC name for this compound is 4-methyl-4-propan-2-ylpyrrolidin-2-one, with the molecular formula C8H15NOC_8H_{15}NO.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent in cancer treatment.

Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of varying concentrations of IPMP on MCF-7 cells over 48 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Docking studies suggest that it can bind to protein pockets involved in critical cellular processes, potentially inhibiting enzymes or disrupting signaling pathways.

Comparative Analysis

When compared to related compounds such as N-methylpyrrolidinone (NMP) and pyrrolidin-2-one, IPMP shows enhanced biological activity due to the presence of isopropyl and methyl substituents, which may influence its binding affinity and reactivity.

Compound Biological Activity Notable Features
This compoundAntimicrobial, AnticancerStronger activity due to substituents
N-MethylpyrrolidinoneModerate antimicrobialCommon solvent; lower reactivity
Pyrrolidin-2-oneLimited activitySimpler structure; less potent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-4-methylpyrrolidin-2-one
Reactant of Route 2
4-Isopropyl-4-methylpyrrolidin-2-one

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